Acetonitrile,(6-amino-M-tolyl)-
Description
Significance and Research Trajectory within Acetonitrile (B52724) Derivatives
Acetonitrile and its derivatives are fundamental components in organic synthesis and the pharmaceutical industry. laballey.commdpi.com Acetonitrile itself is a widely used polar aprotic solvent, appreciated for its ability to dissolve a broad range of compounds and its stability in various reaction conditions. laballey.comwikipedia.org Beyond its role as a solvent, the acetonitrile unit is a valuable two-carbon building block, and the nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids. wikipedia.orgntnu.no
The incorporation of various substituents onto the acetonitrile backbone gives rise to a diverse class of derivatives with a wide spectrum of applications. ontosight.ai These derivatives are explored for their potential in pharmaceutical research, materials science, and as precursors in complex organic syntheses. ontosight.aiontosight.ai For instance, some acetonitrile derivatives are investigated for their luminescent properties for potential use in organic light-emitting diodes (OLEDs). ontosight.ai The research trajectory in this field is focused on developing novel synthetic methodologies to access functionalized acetonitrile derivatives and to explore their utility in creating new materials and therapeutic agents. mdpi.com
Role of Substituted Anilines in Advanced Organic Synthesis
Substituted anilines are a cornerstone of organic chemistry, serving as pivotal starting materials and intermediates in the synthesis of a vast number of organic compounds. wisdomlib.org They are integral to the production of dyes, agrochemicals, and, most notably, pharmaceuticals. rsc.org The amino group in aniline (B41778) can direct the substitution pattern on the aromatic ring, although the inherent ortho- and para-directing nature of the amino group can make the synthesis of meta-substituted anilines challenging. rsc.orgchemistrysteps.com
The electronic properties of the substituents on the aniline ring significantly influence its basicity and reactivity. chemistrysteps.comyoutube.com Electron-donating groups enhance the basicity, while electron-withdrawing groups decrease it. chemistrysteps.com This modulation of reactivity is a key tool for chemists in designing synthetic routes. Advanced organic synthesis often involves the development of novel methods for the regioselective functionalization of anilines, including strategies to achieve meta-substitution. rsc.org The versatility of substituted anilines makes them indispensable in the construction of complex molecular architectures, including various heterocyclic systems. wisdomlib.org
Historical Development of Related Chemical Classes and Their Relevance
The history of aniline and its derivatives dates back to the 19th century, with its discovery revolutionizing the dye industry. rsc.org Over the years, the importance of anilines has expanded into medicinal chemistry, leading to the development of numerous drugs. rsc.org Similarly, the chemistry of nitriles has a rich history, with acetonitrile being one of the simplest and most widely used organic nitriles. wikipedia.org
The development of synthetic methods for aminonitriles, such as the Strecker synthesis, has been a significant milestone, providing access to α-amino acids, the building blocks of proteins. rsc.org Research into the synthesis and reactions of various aminonitriles has continued to evolve, with a focus on asymmetric synthesis to obtain enantiomerically pure compounds, which are crucial for the pharmaceutical industry. rsc.org The study of related compounds like 2-amino-5-methylphenol, which shares a structural similarity with the aniline portion of Acetonitrile, (6-amino-M-tolyl)-, has also contributed to our understanding of the chemical and biological properties of this class of molecules. globalresearchonline.netchemicalbook.com
Current Research Frontiers and Unaddressed Questions in Acetonitrile, (6-amino-M-tolyl)- Chemistry
While the individual components of Acetonitrile, (6-amino-M-tolyl)- are well-studied, the specific properties and reactivity of this combined structure present several areas for future investigation. Current research frontiers likely focus on a few key areas:
Novel Synthetic Applications: Exploring the use of Acetonitrile, (6-amino-M-tolyl)- as a precursor for the synthesis of novel heterocyclic compounds, such as substituted indoles or quinolines, which are prevalent scaffolds in medicinal chemistry.
Catalytic Transformations: Developing new catalytic systems that can selectively functionalize the different reactive sites of the molecule, such as the amino group, the aromatic ring, or the nitrile group.
Material Science Applications: Investigating the potential of polymers or other materials derived from Acetonitrile, (6-amino-M-tolyl)-. The combination of the aromatic ring and the polar nitrile group could impart interesting electronic or physical properties to such materials.
Biological Activity Screening: While this article does not focus on therapeutic applications, a key research area would be to screen Acetonitrile, (6-amino-M-tolyl)- and its derivatives for potential biological activity, given that both acetonitrile derivatives and substituted anilines are found in many bioactive molecules. ontosight.airsc.org
Unaddressed questions include a detailed understanding of the interplay between the amino and nitrile functionalities in directing the reactivity of the molecule. For example, how does the presence of the aminomethyl group influence the electrophilic and nucleophilic aromatic substitution reactions on the tolyl ring? Furthermore, a thorough investigation of its coordination chemistry with various metal centers could reveal novel catalytic properties.
Detailed Research Findings
To further understand the chemical nature of Acetonitrile, (6-amino-M-tolyl)-, it is essential to examine its physical and chemical properties.
Table 1: Physicochemical Properties of Acetonitrile, (6-amino-M-tolyl)-
| Property | Value | Source |
| CAS Number | 90765-19-8 | labshake.combldpharm.com |
| Molecular Formula | C9H10N2 | chemsrc.com |
| Molecular Weight | 146.19 g/mol | chemsrc.com |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Note: Experimental data for this specific compound is limited in publicly available literature.
Table 2: Spectroscopic Data of a Related Compound, 2-Amino-4,6-diphenylnicotinonitrile
| Spectroscopic Technique | Key Features | Source |
| FT-IR (KBr, cm⁻¹) | 3487, 3368, 3200 (N-H stretching), 2204 (C≡N stretching) | mdpi.com |
| Fluorescence Emission | Solvent-dependent shifts in emission maxima | mdpi.com |
Note: This data is for a structurally related compound and is provided for illustrative purposes to highlight the expected spectroscopic features of an aminonitrile.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-5-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6H,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRFIWVJHUORHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292255 | |
| Record name | 2-Amino-5-methylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90765-19-8 | |
| Record name | 2-Amino-5-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90765-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Acetonitrile, 6 Amino M Tolyl
Retrosynthetic Analysis of the (6-amino-M-tolyl)acetonitrile Core
A retrosynthetic analysis of the target molecule, (6-amino-M-tolyl)acetonitrile (formally named 2-(2-amino-5-methylphenyl)acetonitrile), reveals several key bond disconnections that suggest plausible forward synthetic pathways. The primary disconnections involve the carbon-carbon bond between the aromatic ring and the acetonitrile (B52724) methylene (B1212753) group, and the carbon-nitrogen bond of the amino group.
Primary Disconnections:
C-CN Bond Formation: This disconnection points towards strategies involving the introduction of a nitrile group onto a pre-existing amino-m-toluene derivative. This could be achieved through methods like the cyanation of a suitable precursor, such as a benzylic halide or alcohol.
C-NH₂ Bond Formation: This approach suggests the amination of a tolylacetonitrile precursor. This could involve nucleophilic aromatic substitution or transition-metal-catalyzed amination reactions on a suitably functionalized m-tolylacetonitrile ring.
Multicomponent Assembly: A more convergent approach would involve a multicomponent reaction where the core scaffold is assembled in a single step from simpler starting materials. rug.nl
These primary disconnections form the basis for the synthetic strategies discussed in the subsequent sections.
Precursor Identification and Optimized Sourcing Strategies
The successful synthesis of (6-amino-M-tolyl)acetonitrile is highly dependent on the availability and purity of key starting materials. Based on the retrosynthetic analysis, the principal precursors can be categorized as follows:
m-Tolylnitrile Derivatives: For amination strategies, a key precursor is 3-methylbenzonitrile (B1361078) or its derivatives. The strategic placement of a leaving group on the aromatic ring is necessary to facilitate amination at the desired position.
Amino-m-Toluene Precursors: For nitrile functionalization routes, derivatives of 2-amino-5-methylaniline or 3-methylaniline are critical. These can serve as the foundation for introducing the cyanomethyl group. For instance, 4-amino-3-methylbenzonitrile (B1365507) is a commercially available intermediate that can be utilized in various synthetic transformations. chemsrc.combldpharm.com
Simple Building Blocks for Multicomponent Reactions: Convergent syntheses would utilize readily available starting materials like an appropriately substituted aldehyde, an amine source (such as ammonia), and a cyanide source. mdpi.com
The sourcing of these precursors often involves either commercial suppliers or multi-step synthetic sequences from basic building blocks. For example, 4-amino-3-methylbenzonitrile can be synthesized via the reduction of nitro precursors through catalytic hydrogenation, a method known for its high purity and yield.
Direct Synthetic Routes to Acetonitrile, (6-amino-M-tolyl)-
Several direct synthetic routes can be employed to construct the (6-amino-M-tolyl)acetonitrile molecule, each with its own set of advantages and challenges.
Amination Strategies for m-Tolylnitrile Derivatives
This approach focuses on introducing the amino group onto a pre-functionalized m-tolylnitrile scaffold. A common method involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, by an amino source. For example, the reaction of a chloro-substituted methylbenzonitrile with ammonia (B1221849) or an ammonia equivalent, often under elevated temperature and pressure and sometimes with catalytic aid, can yield the desired amino-substituted product. However, controlling the regioselectivity of the amination can be a significant challenge.
Nitrile Functionalization of Amino-m-Toluene Precursors
An alternative and often more direct strategy involves the introduction of the nitrile or cyanomethyl group onto an existing amino-m-toluene framework. This can be achieved through several established methods:
Cyanation of Aryl Halides: A common method is the palladium-catalyzed cross-coupling of an aryl halide (e.g., a bromo- or iodo-substituted amino-m-toluene) with a cyanide source like zinc cyanide (Zn(CN)₂). nih.gov Copper(I) cyanide is also a widely used reagent for the cyanation of aryl halides, typically in polar aprotic solvents like DMF or NMP at elevated temperatures. google.com
Direct C-H Cyanation: Recent advancements have led to methods for the direct cyanation of C-H bonds, which offers a more atom-economical approach. nih.gov These reactions often proceed through activation of the C-H bond, followed by reaction with a cyanating agent. nih.gov
The table below summarizes typical conditions for the cyanation of aryl halides.
| Catalyst/Reagent | Cyanide Source | Solvent | Temperature | Yield | Reference |
| Palladium Catalyst | Zn(CN)₂ | DMF | 80-120 °C | Good to Excellent | nih.gov |
| Copper(I) Cyanide | CuCN | DMF/NMP | Reflux | Moderate to Good | google.com |
This table presents generalized conditions; specific substrates may require optimization.
Multicomponent Reactions Incorporating the (Amino-M-tolyl)acetonitrile Scaffold
Multicomponent reactions (MCRs) offer a highly efficient and convergent approach to complex molecules by combining three or more starting materials in a single synthetic operation. rug.nlnih.govmdpi.comcaltech.edu The Strecker reaction, one of the oldest MCRs, provides a direct route to α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.commdpi.com
In the context of (6-amino-M-tolyl)acetonitrile, a modified Strecker-type reaction could be envisioned. While a direct three-component reaction to form the specific target is not explicitly documented, the principles of MCRs are applicable. For instance, related heterocyclic structures like pyranopyrazoles are readily synthesized via four-component reactions involving an aldehyde, malononitrile, a hydrazine, and an active methylene compound. ckthakurcollege.netorgchemres.orgresearchgate.net These examples highlight the power of MCRs in rapidly building molecular complexity. nih.gov
The general mechanism of the Strecker reaction involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the cyanide anion to form the α-aminonitrile. mdpi.comyoutube.com
Catalytic Approaches in Acetonitrile, (6-amino-M-tolyl)- Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. Several catalytic approaches are relevant to the synthesis of (6-amino-M-tolyl)acetonitrile.
Palladium-Catalyzed Cross-Coupling: As mentioned in section 2.3.2, palladium catalysts are instrumental in cyanation reactions of aryl halides. The choice of ligand is crucial for achieving high catalytic activity and selectivity.
Copper-Catalyzed Cyanation: Copper-based catalysts are a classical and effective choice for introducing the nitrile group onto aromatic rings. google.com
Manganese-Pincer Complexes: Recent research has highlighted the use of earth-abundant manganese pincer complexes for the hydration of nitriles to amides. nih.govacs.org While this is a transformation of the nitrile group itself, it showcases the expanding role of manganese catalysis in nitrile chemistry. acs.org
Organocatalysis: Organocatalysts have emerged as powerful tools for various transformations, including the synthesis of α-aminonitriles via Strecker-type reactions. mdpi.com Chiral organocatalysts can even be used to achieve enantioselective synthesis of these compounds. mdpi.com
The table below provides examples of catalysts used in related synthetic transformations.
| Reaction Type | Catalyst | Key Features | Reference |
| Suzuki-Miyaura Coupling | Palladium-based catalysts | Formation of C-C bonds to build biphenyl (B1667301) structures, which can be precursors. | researchgate.net |
| Cyanation of Aryl Halides | Copper(I) Cyanide | Classical and effective for nitrile introduction. | google.com |
| Nitrile Hydration | Manganese Pincer Complex | Atom-economical and environmentally benign. | nih.govacs.org |
| Strecker Reaction | Sulfated Polyborate | Solvent-free conditions, high yields. | mdpi.com |
This table is illustrative of catalyst types and their applications in relevant chemical transformations.
Transition Metal-Mediated Coupling Reactions
Transition metal catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex molecules like Acetonitrile, (6-amino-M-tolyl)-.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, Negishi, and Heck couplings, are frequently employed for their efficiency and functional group tolerance. researchgate.net For instance, a palladium-catalyzed decarboxylative coupling reaction presents an efficient route to aryl acetonitrile compounds. This method involves the reaction of an aryl carboxylate derivative with an electrophilic substrate in the presence of a palladium catalyst and phosphine (B1218219) ligands. The use of reagents with low toxicity in this approach minimizes environmental pollution.
Recent advancements have also explored the use of alternating current (AC) in conjunction with nickel-catalyzed cross-coupling reactions for amination, etherification, and esterification of aromatic bromides. nih.gov This electrochemically-enabled approach suggests that both oxidation and reduction processes are crucial for a sustainable catalytic cycle. nih.gov Furthermore, platinum(II) complexes have been shown to mediate the coupling of acetonitrile with the exocyclic nitrogen of nucleobases, forming new azametallacycle complexes. nih.gov While not a direct synthesis of the target molecule, this demonstrates the reactivity of the acetonitrile moiety under transition metal catalysis.
A variety of transition metals beyond palladium, including nickel, cobalt, and platinum, have been investigated for their catalytic activity in forming C-N bonds, a key step in the potential synthesis of Acetonitrile, (6-amino-M-tolyl)-. researchgate.netnih.govrsc.org The choice of metal and ligand can significantly influence the reaction's outcome, including yield and selectivity.
Table 1: Examples of Transition Metal-Mediated Reactions Relevant to Aryl Acetonitrile Synthesis
| Reaction Type | Catalyst/Reagents | Key Features |
|---|---|---|
| Palladium-Catalyzed Decarboxylative Coupling | Palladium catalyst, phosphine ligands, aryl carboxylate, electrophilic substrate | Employs low-toxicity reagents, environmentally safer. |
| Nickel-Catalyzed Cross-Coupling | Nickel catalyst, alternating current | Higher yields and selectivity for amination. nih.gov |
| Platinum(II)-Mediated Coupling | Platinum(II) complexes | Forms azametallacycles with acetonitrile. nih.gov |
| General Cross-Coupling Reactions | Palladium, Nickel, Cobalt, etc. | Versatile for C-C and C-N bond formation. researchgate.net |
Organocatalytic and Biocatalytic Transformations
In the quest for more sustainable and efficient synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. nih.gov These approaches often operate under mild conditions and can offer high levels of stereoselectivity. nih.gov
Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive heavy metals. scispace.com For the synthesis of α-aminonitriles, a key structural motif in Acetonitrile, (6-amino-M-tolyl)-, the Strecker reaction is a classic and effective method. mdpi.com Recent developments in organocatalysis have provided asymmetric variations of the Strecker reaction, allowing for the synthesis of chiral α-aminonitriles with high enantioselectivity. scispace.commdpi.com For example, chiral bis-hydroxy polyethers can act as effective organocatalysts for the asymmetric Strecker reaction of α-amido sulfones, leading to enantiomerically enriched non-natural α-amino acids on a gram scale. scispace.com
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions, typically in aqueous media. nih.gov Enzymes such as transaminases are of particular interest for the synthesis of amines. entrechem.com Hybrid approaches that combine organocatalysis and biocatalysis are also being developed to perform asymmetric transformations of alcohols into amines in aqueous medium. entrechem.com While direct biocatalytic synthesis of Acetonitrile, (6-amino-M-tolyl)- has not been explicitly reported, the principles of biocatalysis and organocatalysis provide a promising framework for developing novel, greener synthetic routes. nih.goventrechem.com
Table 2: Organocatalytic and Biocatalytic Approaches for Amine and Nitrile Synthesis
| Catalysis Type | Reaction | Key Features |
|---|---|---|
| Organocatalysis | Asymmetric Strecker Reaction | Synthesizes chiral α-aminonitriles with high enantioselectivity. scispace.commdpi.com |
| Biocatalysis | Transaminase-mediated amination | Highly selective, operates in aqueous media. entrechem.com |
| Hybrid Catalysis | Organo- and Biocatalytic cascade | Asymmetric transformation of alcohols to amines. entrechem.com |
Green Chemistry Principles in Acetonitrile, (6-amino-M-tolyl)- Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including Acetonitrile, (6-amino-M-tolyl)-. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
Solvent Selection and Optimization for Sustainable Synthesis
Solvent selection is a critical aspect of green chemistry as solvents often constitute the largest volume of material used in a chemical process. whiterose.ac.uk The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. whiterose.ac.uk Acetonitrile, while a common solvent in organic synthesis, is not always considered a "green" solvent. whiterose.ac.ukresearchgate.net
Solvent selection guides have been developed by pharmaceutical companies and academic groups to rank solvents based on their environmental, health, and safety (EHS) profiles. whiterose.ac.ukubc.ca These guides often categorize solvents as "recommended," "usable," or "banned." ubc.ca For instance, solvents like benzene (B151609) and chloroform (B151607) are often banned due to their carcinogenicity. ubc.ca In contrast, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener alternatives to tetrahydrofuran (B95107) (THF). whiterose.ac.uk
In the context of synthesizing molecules like Acetonitrile, (6-amino-M-tolyl)-, which involves steps like peptide coupling, the choice of solvent is crucial. nih.gov While N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common solvents for solid-phase peptide synthesis (SPPS), efforts are being made to replace them with greener alternatives. researchgate.netpeptide.com Acetonitrile has been explored as a substitute for DMF in SPPS, particularly in combination with PEG-based resins. researchgate.netnih.gov
Table 3: Green Chemistry Solvent Selection Considerations
| Solvent | Green Chemistry Classification | Notes |
|---|---|---|
| Benzene | Banned | Carcinogenic. ubc.ca |
| Chloroform | Banned | Health and environmental concerns. ubc.ca |
| Acetonitrile | Varies (often "usable" but not "recommended") | Good solvent properties but some EHS concerns. whiterose.ac.ukubc.ca |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources. whiterose.ac.uk |
| N,N-Dimethylformamide (DMF) | Substitution Advised | Common in SPPS but has toxicity concerns. peptide.com |
Atom Economy and Reaction Efficiency Maximization
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
To maximize atom economy in the synthesis of Acetonitrile, (6-amino-M-tolyl)-, reactions that proceed with high yield and selectivity are preferred. Addition reactions, such as the Strecker synthesis of α-aminonitriles, generally have high atom economy. mdpi.com In contrast, substitution and elimination reactions often generate by-products, leading to lower atom economy. The use of catalytic, rather than stoichiometric, reagents is a key strategy for improving atom economy. scispace.com
Waste Minimization and By-product Management
The reduction of waste is a central tenet of green chemistry. researchgate.net This can be achieved through various strategies, including the use of high-yielding reactions, the recycling of solvents and catalysts, and the design of processes that produce non-hazardous by-products.
In multi-step syntheses, such as those that might be employed for Acetonitrile, (6-amino-M-tolyl)-, the accumulation of waste can be significant. researchgate.net The E-factor, which is the mass ratio of waste to desired product, is a useful metric for quantifying the environmental impact of a chemical process. researchgate.net By optimizing reaction conditions and implementing recycling protocols, the E-factor can be significantly reduced. researchgate.net For example, in amide synthesis, a continuous method based on recycling the reaction mixture has been shown to drastically reduce waste. researchgate.net
Reactivity and Reaction Mechanisms of Acetonitrile, 6 Amino M Tolyl
Nucleophilic Reactivity of the Amino Group
The primary aromatic amino group in (2-amino-5-methylphenyl)acetonitrile is a key center of nucleophilic reactivity. Its lone pair of electrons readily attacks electrophilic centers, leading to the formation of a variety of important chemical structures.
Formation of Amides, Ureas, and Thioureas
The amino group serves as a classic nucleophile in reactions with acylating agents to form amides, and with isocyanates and isothiocyanates to yield ureas and thioureas, respectively.
Amides: The reaction with carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base, leads to the formation of N-acyl derivatives (amides). For instance, reacting (2-amino-5-methylphenyl)acetonitrile with acetyl chloride would yield N-(2-(cyanomethyl)-4-methylphenyl)acetamide. These reactions are typically rapid and proceed in high yield under standard acylation conditions. Various methods, including the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) for reactions with free carboxylic acids, are applicable. nih.govscispace.com
Ureas: The synthesis of urea (B33335) derivatives is efficiently achieved by treating the amino group with an isocyanate. researchgate.net This addition reaction is generally exothermic and proceeds without the need for a catalyst to give the corresponding substituted urea. The reaction of (2-amino-5-methylphenyl)acetonitrile with phenyl isocyanate, for example, produces 1-(2-(cyanomethyl)-4-methylphenyl)-3-phenylurea. organic-chemistry.orgrsc.org Solvent-free conditions or the use of solvents like acetonitrile (B52724) or THF are common. organic-chemistry.orgrsc.org
Thioureas: Analogous to urea formation, thioureas are synthesized through the reaction of the primary amine with an isothiocyanate. acs.org This reaction is a straightforward and atom-economic method for creating the thiourea (B124793) linkage. organic-chemistry.org The condensation with carbon disulfide in the presence of a base is another established route to form dithiocarbamate (B8719985) salts, which can then be converted to thioureas. nih.gov
Table 1: Synthesis of Amide, Urea, and Thiourea Derivatives
| Reactant | Product Class | Example Product Name |
|---|---|---|
| Acetyl Chloride | Amide | N-(2-(cyanomethyl)-4-methylphenyl)acetamide |
| Phenyl Isocyanate | Urea | 1-(2-(cyanomethyl)-4-methylphenyl)-3-phenylurea |
| Phenyl Isothiocyanate | Thiourea | 1-(2-(cyanomethyl)-4-methylphenyl)-3-phenylthiourea |
Schiff Base Condensations and Iminization Reactions
The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. acs.org This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). scispace.com
The reaction is typically catalyzed by either acid or base and is often carried out in solvents like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating. arkat-usa.org A variety of aromatic and aliphatic aldehydes can be used to synthesize a diverse range of Schiff bases. For example, the reaction with benzaldehyde (B42025) yields (E)-2-(5-methyl-2-((phenylmethylene)amino)phenyl)acetonitrile. Research on the related isomer, 2-(4-aminophenyl)acetonitrile, has shown that such reactions proceed efficiently, often catalyzed by boronic acids, to produce the corresponding Schiff bases in high yields. arkat-usa.org
Table 2: Examples of Schiff Base Formation
| Carbonyl Reactant | Schiff Base Product Name |
|---|---|
| Benzaldehyde | (E)-2-(5-methyl-2-((phenylmethylene)amino)phenyl)acetonitrile |
| 4-Chlorobenzaldehyde | (E)-2-(2-((4-chlorophenyl)methylene)amino)-5-methylphenyl)acetonitrile |
| 2-Nitrobenzaldehyde | (E)-2-(5-methyl-2-((2-nitrophenyl)methylene)amino)phenyl)acetonitrile |
| Acetone | 2-(5-methyl-2-(propan-2-ylideneamino)phenyl)acetonitrile |
Heterocyclic Ring Closures Involving the Amino Moiety
The unique arrangement of the amino group ortho to the cyanomethyl group provides a powerful template for the synthesis of various nitrogen-containing heterocycles. These intramolecular cyclization reactions are cornerstone strategies in heterocyclic chemistry.
A prominent example is the Friedländer annulation and related syntheses of quinolines. researchgate.net This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. In the case of (2-amino-5-methylphenyl)acetonitrile, the cyanomethyl group itself can act as the active methylene component. By reacting it with a suitable ketone or aldehyde (e.g., cyclohexanone) under basic or acidic conditions, a condensation-cyclization cascade can occur. The initial imine formation is followed by an intramolecular attack from the carbanion generated from the cyanomethyl group, ultimately leading to a highly substituted 4-aminoquinoline (B48711) derivative after tautomerization. The synthesis of 4-aminoquinolines from 2-aminobenzonitrile (B23959) and various ketones is a well-documented process that underscores this reactivity pattern. researchgate.net
Furthermore, the amino and cyanomethyl groups can participate in cyclization reactions with bifunctional reagents. For instance, reaction with β-ketoesters could lead to the formation of quinolinone derivatives. organic-chemistry.org Oxidative cyclization reactions involving the ortho-amino group and the cyanomethyl carbon can also lead to the formation of indoline-based structures. nih.gov
Electrophilic Reactivity of the Toluene (B28343) Ring
The toluene ring of (2-amino-5-methylphenyl)acetonitrile is activated towards electrophilic attack due to the presence of electron-donating groups. The regioselectivity of these reactions is governed by the interplay of the directing effects of all three substituents.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The substitution pattern on the aromatic ring is determined by the combined electronic effects of the amino (-NH2), methyl (-CH3), and cyanomethyl (-CH2CN) groups.
Amino group (-NH2): A powerful activating, ortho-, para-directing group.
Methyl group (-CH3): A moderately activating, ortho-, para-directing group.
Cyanomethyl group (-CH2CN): A deactivating, meta-directing group due to the inductive effect of the nitrile.
Considering the synergistic directing effect of the amino and methyl groups, the most likely positions for electrophilic attack are C4 and C6 (para to the amino group and ortho to the methyl group, respectively). However, the amino group's directing effect is generally superior. Therefore, substitution is most favored at the positions ortho and para to the amino group, which are C4 and C6 relative to the CH2CN group.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E+) | Predicted Major Product Name |
|---|---|---|
| Nitration | NO₂+ | (2-amino-5-methyl-4-nitrophenyl)acetonitrile |
| Bromination | Br+ | (4-bromo-2-amino-5-methylphenyl)acetonitrile |
| Sulfonation | SO₃ | 3-amino-2-(cyanomethyl)-5-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCO+ | 1-(3-amino-2-(cyanomethyl)-5-methylphenyl)ethan-1-one |
Directed Functionalization at Specific Aromatic Positions
While classical EAS reactions are governed by the inherent electronic properties of the ring, modern synthetic methods allow for functionalization at positions that are otherwise disfavored. Directed ortho Metalation (DoM) is a powerful strategy for achieving such regiocontrol. organic-chemistry.orgwikipedia.org
In this strategy, the amino group, or more commonly a derivative such as an amide or carbamate (B1207046) which serves as a potent Directed Metalation Group (DMG), complexes with a strong organolithium base (e.g., n-butyllithium or s-butyllithium). harvard.edu This interaction directs the deprotonation exclusively to the adjacent ortho C-H bond (position C3), forming a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a wide variety of electrophiles (e.g., alkyl halides, CO₂, aldehydes, silyl (B83357) chlorides), installing a functional group at the C3 position with high selectivity. This method circumvents the electronic bias of the substrate, enabling the synthesis of contiguously substituted aniline (B41778) derivatives.
Another advanced strategy involves transition metal-catalyzed C-H activation. Palladium-catalyzed systems, for instance, have been developed for the direct ortho-arylation of unprotected anilines. acs.orgnih.gov These methods often employ specialized ligands that facilitate the selective activation of a C-H bond ortho to the amino group, followed by coupling with an aryl halide, providing another route to functionalize the C3 position. nih.gov Similarly, ruthenium-catalyzed reactions have been explored for para-selective C-H alkylation of aniline derivatives, though this often requires N-protection with a directing auxiliary. scispace.com
Reactivity of the Acetonitrile Moiety
The nitrile group is a versatile functional group capable of undergoing a wide range of transformations. Its reactivity in Acetonitrile, (6-amino-M-tolyl)- is influenced by the electron-donating amino group on the tolyl ring.
While direct examples involving Acetonitrile, (6-amino-M-tolyl)- in [2+3] cycloadditions are not extensively documented in readily available literature, the general reactivity of related systems provides insight. For instance, 1,2-diamines, which share structural similarities, are known to be valuable precursors in the synthesis of more complex molecules through various transformations. acs.org They are considered privileged structures in bioactive compounds and can be synthesized through methods like [3+2] cycloaddition reactions of tertiary amine N-oxides and silyl imines. acs.org This suggests that the amino group in Acetonitrile, (6-amino-M-tolyl)- could potentially participate in or influence cycloaddition reactions, although specific studies are needed to confirm this. The formation of 1,3-dipoles, a key step in such cycloadditions, has been observed with related compounds like N-methylmorpholine N-oxide. acs.org
The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. ntu.edu.sgchemistrysteps.com This transformation proceeds through an amide intermediate. ntu.edu.sgchemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrogen atom of the nitrile is protonated, increasing the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. libretexts.orgyoutube.com A series of proton transfers and tautomerization leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgyoutube.com
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.org Protonation by water forms an imidic acid, which tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields a carboxylate salt, which upon acidification, gives the carboxylic acid. ntu.edu.sgchemistrysteps.com
The resulting carboxylic acid can be further converted to esters through processes like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com Alternatively, esters can be synthesized via the Steglich esterification, a method that can be performed in greener solvents like acetonitrile. nih.gov Amino acid methyl esters, for example, can be prepared by reacting amino acids with methanol in the presence of trimethylchlorosilane. nih.gov
| Transformation | Reagents | Intermediate | Final Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | Amide | Carboxylic Acid |
| Base-Catalyzed Hydrolysis | OH⁻, then H₃O⁺ | Amide | Carboxylic Acid |
| Esterification (Fischer) | R'OH, H⁺ | - | Ester |
| Esterification (Steglich) | R'OH, DCC, DMAP | - | Ester |
The Knoevenagel condensation is a key carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The methylene group of Acetonitrile, (6-amino-M-tolyl)- is activated by the adjacent nitrile group, making it a suitable substrate for such reactions.
The reaction mechanism generally involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. nih.gov The resulting intermediate then undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The presence of an amino group, as in Acetonitrile, (6-amino-M-tolyl)-, can influence the reaction, potentially acting as an internal catalyst or modifying the electronic properties of the active methylene group. nih.govnih.gov
The formation of new carbon-carbon bonds is a fundamental process in organic synthesis, allowing for the construction of more complex molecular skeletons. cognitoedu.orgquizlet.com Nitriles are valuable intermediates in this regard, as they can be readily converted to other functional groups after the carbon chain has been extended. cognitoedu.org For example, the reaction of aminoalkanes with imines, using a protecting and activating group on the nitrogen atom, has been shown to be an effective method for C-C bond formation. nih.gov
The study of radical-initiated reactions has gained significant traction, offering novel pathways for molecular functionalization. acs.org Amidyl radicals, which can be generated from C-H amination products, serve as versatile intermediates for diversification. nih.govchemrxiv.orgnih.gov These radicals can participate in reactions such as anti-Markovnikov olefin carboamination to produce tetrahydroisoquinolines or in aza-Rubottom chemistry to yield α-amino ketones. nih.govchemrxiv.org
While specific studies on the radical-initiated transformations of Acetonitrile, (6-amino-M-tolyl)- are not prevalent, the principles derived from related systems are applicable. The amino group could potentially be transformed into a group that facilitates the generation of a nitrogen-centered radical. This radical could then undergo various synthetic elaborations, expanding the synthetic utility of the parent molecule.
Metal Coordination Chemistry Involving Acetonitrile, (6-amino-M-tolyl)-
The presence of both a nitrile group and an amino group on an aromatic ring makes Acetonitrile, (6-amino-M-tolyl)- a potentially interesting ligand for metal coordination.
Acetonitrile is a common labile ligand in coordination chemistry, meaning it can be easily displaced by other ligands. wikipedia.orgrsc.org Transition metal acetonitrile complexes are often used as precursors in catalysis. researchgate.netrsc.org The nitrile group in Acetonitrile, (6-amino-M-tolyl)- can coordinate to a metal center through the lone pair of electrons on the nitrogen atom.
The amino group provides a second potential coordination site, allowing for chelation. Chelation, the formation of a ring structure between a ligand and a metal ion, generally leads to more stable complexes compared to coordination with monodentate ligands. The geometry of Acetonitrile, (6-amino-M-tolyl)- would likely favor the formation of a five- or six-membered chelate ring, depending on the position of the amino group relative to the acetonitrile-bearing methyl group.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with α-amino nitrile ligands is a significant area of research, as these complexes can exhibit interesting catalytic and biological properties. While specific studies on the metal complexes of "Acetonitrile, (6-amino-M-tolyl)-" are not readily found, research on analogous compounds, such as those derived from p-toluidine (B81030) and aromatic aldehydes, provides valuable insights into the expected coordination chemistry. researchgate.net
The general method for synthesizing such complexes involves the reaction of the α-amino nitrile ligand with a metal salt in a suitable solvent, often an alcohol. researchgate.netnih.govresearchgate.net The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio, and their geometry can be determined using a variety of spectroscopic and analytical techniques. researchgate.netnih.gov
Common characterization techniques include:
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the stretching frequency of the C≡N and N-H groups upon complexation can indicate their involvement in bonding with the metal ion. researchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and show changes in chemical shifts upon complexation, further elucidating the binding mode. researchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in assigning the geometry, particularly for transition metal complexes. researchgate.net
Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution. researchgate.net
A study on new metal complexes of α-aminonitriles derived from p-toluidine and aromatic aldehydes reported the synthesis of Co(II), Cu(II), Cd(II), and Zn(II) complexes. researchgate.net The ligands, (p-methyl anilino) phenyl acetonitrile and (p-methyl anilino)-p-chloro phenyl acetonitrile, were prepared via a Strecker's procedure. researchgate.net The resulting complexes were characterized by atomic absorption, IR and UV-visible spectroscopy, as well as magnetic susceptibility and electrical conductivity measurements, with proposed structures based on the collected data. researchgate.net
| Metal Ion | Ligand | Proposed Geometry | Reference |
| Co(II) | (p-methyl anilino) phenyl acetonitrile | Tetrahedral | researchgate.net |
| Cu(II) | (p-methyl anilino) phenyl acetonitrile | Square Planar | researchgate.net |
| Cd(II) | (p-methyl anilino) phenyl acetonitrile | Tetrahedral | researchgate.net |
| Zn(II) | (p-methyl anilino) phenyl acetonitrile | Tetrahedral | researchgate.net |
Table 1: Proposed Geometries of Metal Complexes with a Tolyl-Substituted α-Amino Nitrile Ligand
Computational and Theoretical Studies on Acetonitrile, 6 Amino M Tolyl
Reaction Pathway Elucidation and Transition State Calculations
Catalytic Cycle Modeling for Reactions where it Acts as a Precursor
As of the current body of scientific literature, specific computational studies modeling the complete catalytic cycle for reactions where Acetonitrile (B52724), (6-amino-M-tolyl)- acts as a direct precursor are not publicly available. Such studies would be invaluable for understanding the step-by-step mechanism, identifying rate-determining steps, and optimizing reaction conditions for transformations involving this compound. Typically, these computational models would employ quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction, detailing the structures and energies of reactants, intermediates, transition states, and products.
Solvent Effects on Acetonitrile, (6-amino-M-tolyl)- Reactivity
The choice of solvent can profoundly impact the rate, selectivity, and equilibrium position of a chemical reaction. wikipedia.orgrsc.org Solvents influence reactions by stabilizing or destabilizing reactants, transition states, and products to different extents. wikipedia.orgrsc.org This differential solvation can alter the energy barriers of a reaction. rsc.org For a molecule like Acetonitrile, (6-amino-M-tolyl)-, which possesses both a polar nitrile group and an amino group capable of hydrogen bonding, solvent effects are expected to be significant.
Computational studies on analogous systems, such as other aminotolyl derivatives or substituted acetonitriles, often utilize implicit or explicit solvent models to predict these effects. nih.govresearchgate.netnih.govnih.gov Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation. nih.govrsc.org
The reactivity of Acetonitrile, (6-amino-M-tolyl)- would be influenced by:
Solvent Polarity: An increase in solvent polarity generally accelerates reactions that proceed through a more polar transition state compared to the reactants. wikipedia.org For reactions involving Acetonitrile, (6-amino-M-tolyl)-, the specific impact of solvent polarity would depend on the nature of the reaction.
Protic vs. Aprotic Solvents: Protic solvents, with their ability to donate hydrogen bonds, can strongly solvate the amino group of Acetonitrile, (6-amino-M-tolyl)-, potentially altering its nucleophilicity. Aprotic solvents, lacking this ability, may lead to different reactivity profiles. libretexts.org
Specific Solute-Solvent Interactions: Hydrogen bonding between the amino group and a protic solvent, or dipole-dipole interactions involving the nitrile group, can significantly stabilize the molecule. The extent of this stabilization can vary between the ground state and the transition state, thereby affecting the reaction kinetics. wikipedia.org
Table 1: Predicted Influence of Solvent Properties on the Reactivity of Acetonitrile, (6-amino-M-tolyl)-
| Solvent Property | Predicted Effect on Reactivity | Rationale |
| Increasing Polarity | Reaction rate may increase or decrease | Depends on the relative stabilization of the transition state versus the ground state. If the transition state is more polar, the rate will increase. wikipedia.org |
| Protic Solvents (e.g., water, methanol) | May decrease nucleophilicity of the amino group | Hydrogen bonding to the lone pair of the nitrogen atom can lower its energy and availability for reaction. libretexts.org |
| Aprotic Polar Solvents (e.g., DMSO, Acetonitrile) | May enhance the reactivity of anionic nucleophiles in reactions with the compound | These solvents solvate cations more effectively than anions, leaving the anion more "bare" and reactive. libretexts.org |
This table is generated based on established principles of solvent effects on reactivity and is intended to be illustrative for Acetonitrile, (6-amino-M-tolyl)-.
Quantitative Structure-Reactivity Relationships (QSRR) for Analogous Systems
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govjocpr.commdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find a mathematical equation that relates these descriptors to the observed reactivity. researchgate.net
For systems analogous to Acetonitrile, (6-amino-M-tolyl)-, such as substituted benzyl (B1604629) cyanides or other aminotolyl derivatives, QSRR studies can provide valuable insights into the factors governing their reactivity. researchgate.netrsc.org The key components of a QSRR study include:
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For substituted aromatic systems, Hammett constants are often used to quantify the electron-donating or electron-withdrawing nature of substituents. rsc.org
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and Taft steric parameters.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and can include properties like chemical potential, hardness, and electrophilicity. researchgate.netnih.gov
Statistical Modeling: A training set of compounds with known reactivities is used to develop the QSRR equation. The predictive power of the model is then validated using an external test set of compounds that were not used in the model development. nih.gov
Table 2: Common Molecular Descriptors in QSRR Studies of Aromatic Compounds
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Hammett Constant (σ) | Electron-donating or electron-withdrawing ability of a substituent. rsc.org |
| Dipole Moment | Polarity of the molecule. | |
| HOMO/LUMO Energies | Electron-donating/accepting capability. | |
| Steric | Molar Refractivity (MR) | Molar volume and polarizability. |
| van der Waals Volume | Molecular size. | |
| Quantum Chemical | Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. researchgate.netnih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution. researchgate.net |
This table provides examples of descriptors commonly used in QSRR studies and is not based on a specific study of Acetonitrile, (6-amino-M-tolyl)-.
By developing a QSRR model for a series of compounds analogous to Acetonitrile, (6-amino-M-tolyl)-, it would be possible to predict the reactivity of new, unsynthesized derivatives. This would allow for the in-silico screening of potential candidates for a desired chemical transformation, thereby saving time and resources in the laboratory.
Advanced Spectroscopic and Structural Characterization of Acetonitrile, 6 Amino M Tolyl and Its Derivatives
High-Resolution Mass Spectrometry for Reaction Product Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of synthetic products like Acetonitrile (B52724), (6-amino-M-tolyl)-. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). copernicus.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.
For Acetonitrile, (6-amino-M-tolyl)-, which has a molecular formula of C₉H₁₀N₂, the theoretical exact mass of its protonated molecular ion [M+H]⁺ is 147.0917. An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ±5 ppm) of this theoretical mass would confidently confirm the elemental formula.
Furthermore, HRMS is critical for purity assessment. During the synthesis of the target compound, the presence of impurities, such as starting materials, by-products, or degradation products, can be detected as ions with different m/z values. A developed liquid chromatography-high resolution mass spectrometry (LC-HRMS) method can separate these components before detection, allowing for the identification and even quantification of impurities, ensuring the final product meets the required purity standards. nih.gov Tandem mass spectrometry (MS/MS) experiments on the parent ion can induce fragmentation, providing structural information that helps to distinguish between isomers and confirm the connectivity of the molecule. For instance, fragmentation patterns observed in N-alkyl-N-perfluoroacyl-α-amino acids show characteristic cleavages that help elucidate the structure. researchgate.net
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. chemrxiv.org While one-dimensional (¹H and ¹³C) NMR provides initial information about the chemical environment of the nuclei, multi-dimensional techniques are required to assemble the complete molecular puzzle.
For Acetonitrile, (6-amino-M-tolyl)-, the following signals would be anticipated in its ¹H and ¹³C NMR spectra. The data presented are predicted values based on standard substituent effects and analysis of similar compounds. chemicalbook.com
| Predicted ¹H and ¹³C NMR Data for Acetonitrile, (6-amino-M-tolyl)- | ||
|---|---|---|
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₃ | ~2.25 (s, 3H) | ~20.5 |
| -CH₂CN | ~3.60 (s, 2H) | ~25.0 |
| -NH₂ | ~4.50 (br s, 2H) | N/A |
| Ar-H3 | ~6.90 (d) | ~120.0 |
| Ar-H4 | ~6.80 (dd) | ~128.0 |
| Ar-H6 | ~6.65 (d) | ~116.0 |
| Ar-C1 | N/A | ~118.0 |
| Ar-C2 | N/A | ~145.0 |
| Ar-C5 | N/A | ~129.0 |
| -C≡N | N/A | ~117.0 |
Two-dimensional (2D) NMR experiments are essential for assigning these predicted signals and confirming the molecule's constitution.
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). sdsu.edu For Acetonitrile, (6-amino-M-tolyl)-, a COSY spectrum would show cross-peaks connecting the aromatic protons H3, H4, and H6, establishing their neighborly relationships on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atom they are attached to (¹J coupling). sdsu.eduresearchgate.net An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the table above, e.g., the singlet at ~2.25 ppm to the methyl carbon at ~20.5 ppm, and the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons (typically ²J and ³J), which is crucial for connecting different spin systems. sdsu.eduyoutube.com Key HMBC correlations for confirming the structure of Acetonitrile, (6-amino-M-tolyl)- would include:
Correlations from the methylene (B1212753) (-CH₂CN) protons to the nitrile carbon (-C≡N) and the aromatic carbons C1 and C6.
Correlations from the methyl (-CH₃) protons to aromatic carbons C4, C5, and C6.
Correlations from the aromatic proton H6 to the methylene carbon (-CH₂CN).
The Nuclear Overhauser Effect (NOE) is a through-space interaction that occurs between nuclei that are close in proximity, regardless of whether they are connected through bonds. youtube.com NOE difference spectroscopy or its 2D equivalent (NOESY) is used to determine spatial relationships and is particularly powerful for assigning stereochemistry in complex molecules. youtube.com For an achiral molecule like Acetonitrile, (6-amino-M-tolyl)-, NOE experiments serve to confirm the regiochemistry. An enhancement would be expected between the protons of the methylene group (-CH₂CN) and the adjacent amino group protons (-NH₂) as well as the aromatic proton at the C6 position, confirming their placement on the ring relative to each other.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. nih.govresearchgate.net These two techniques are complementary and together offer a comprehensive analysis of the compound's chemical bonds.
For Acetonitrile, (6-amino-M-tolyl)-, the spectra would be characterized by absorptions corresponding to its primary amine, nitrile, and substituted aromatic functionalities. The analysis of a related compound, 2-amino-5-methylpyridine, provides a guide for the expected vibrational modes. researchgate.netahievran.edu.tr A key feature for aminoacetonitrile (B1212223) is that the C≡N stretch can be unusually weak in the IR spectrum but strong in the Raman spectrum. astrochem.org
| Expected Characteristic Vibrational Frequencies (cm⁻¹) | |
|---|---|
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) |
| N-H stretch (asymmetric & symmetric) | 3450 - 3250 |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch (CH₂ and CH₃) | 3000 - 2850 |
| C≡N stretch (nitrile) | 2260 - 2220 |
| N-H bend (scissoring) | 1650 - 1580 |
| Aromatic C=C stretch | 1600 - 1450 |
| Aromatic C-N stretch | 1350 - 1250 |
| Aromatic C-H out-of-plane bend | 900 - 675 |
Shifts in these frequencies upon changes in solvent or physical state (e.g., solid vs. liquid) can provide insights into intermolecular interactions, such as hydrogen bonding involving the -NH₂ and -C≡N groups.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, investigates the electronic transitions within a molecule. The UV-Vis spectrum of Acetonitrile, (6-amino-M-tolyl)- in a solvent like acetonitrile or methanol (B129727) would be characterized by π → π* transitions associated with the substituted benzene ring. researchgate.net The presence of the amino group (-NH₂) as a strong electron-donating auxochrome and the nitrile group (-C≡N) as a weak chromophore would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.
Many aromatic amines are fluorescent. Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax by emitting a photon, a process known as fluorescence. The resulting emission spectrum is typically a mirror image of the lowest-energy absorption band and is red-shifted (Stokes shift). Studying the fluorescence properties, including quantum yield and lifetime, provides valuable information about the molecule's excited state dynamics. The solvent environment can significantly influence both absorption and emission spectra, offering insights into solute-solvent interactions. researchgate.net
X-ray Diffraction Crystallography for Solid-State Structure and Packing Interactions
While NMR provides the structure in solution, X-ray diffraction crystallography offers the definitive, high-resolution structure of a molecule in the solid state. nih.gov This technique requires growing a suitable single crystal of the compound. When a beam of X-rays is directed at the crystal, it diffracts into a unique pattern of spots. Analyzing the positions and intensities of these spots allows for the calculation of an electron density map, from which a precise 3D model of the molecule can be built. pan.pl
A crystallographic study of Acetonitrile, (6-amino-M-tolyl)- would determine:
Precise bond lengths and angles: Confirming the geometry of the tolyl ring, the acetonitrile group, and the amine substituent.
Molecular conformation: Revealing the torsion angles, for example, the orientation of the cyanomethyl group relative to the aromatic ring.
Crystal packing: Elucidating how individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces. For this molecule, strong N-H···N hydrogen bonds between the amino group of one molecule and the nitrile nitrogen of a neighboring molecule would be expected to be a dominant interaction, potentially forming chains or networks that stabilize the crystal structure. researchgate.netresearchgate.net
This detailed solid-state information is invaluable for understanding polymorphism, physical properties, and intermolecular interactions that are not accessible through solution-state studies.
Research on Chiroptical Properties of Acetonitrile, (6-amino-M-tolyl)- Derivatives Limited
Despite a comprehensive search of available scientific literature, no specific research was found detailing the advanced chiroptical spectroscopy, including circular dichroism (CD) for enantiomeric excess determination, of chiral derivatives of the compound Acetonitrile, (6-amino-M-tolyl)-.
Therefore, the requested article focusing on the advanced spectroscopic and structural characterization of this specific compound and its derivatives cannot be generated at this time due to a lack of published research findings.
General methodologies for determining the enantiomeric excess of chiral amines and related compounds using chiroptical techniques are well-established in the field of stereochemistry. These methods often involve the use of circular dichroism spectroscopy, where the differential absorption of left- and right-circularly polarized light by a chiral molecule is measured. The resulting CD spectrum is unique to a specific enantiomer and its intensity is proportional to its concentration, allowing for the determination of enantiomeric excess in a mixture.
Techniques such as exciton-coupled circular dichroism (ECCD) are also employed, often involving the derivatization of the analyte with a chromophore to induce or enhance the CD signal. Furthermore, the use of metal complexes can create stereospecific coordination environments that lead to distinct chiroptical responses. Computational methods are also frequently used in conjunction with experimental data to predict and interpret CD spectra, aiding in the assignment of absolute configurations.
While these general principles are widely applied, their specific application to Acetonitrile, (6-amino-M-tolyl)- and its potential chiral derivatives has not been documented in the accessible scientific literature. Future research would be required to synthesize chiral variants of this molecule and investigate their chiroptical properties to enable the kind of detailed analysis requested.
Applications of Acetonitrile, 6 Amino M Tolyl in Materials Science and Industrial Chemistry Non Clinical
Precursor in Polymer Chemistry and Advanced Monomer Synthesis
The bifunctional nature of Acetonitrile (B52724), (6-amino-M-tolyl)-, containing both a nucleophilic amino group and a nitrile group capable of undergoing various chemical transformations, positions it as a key building block in polymer science.
Synthesis of Functional Polymeric Ligands
The primary amino group on the aromatic ring of Acetonitrile, (6-amino-M-tolyl)- allows for its incorporation into polymer backbones or as a pendant group, leading to the creation of functional polymeric ligands. These polymers can chelate with metal ions, finding use in catalysis, water treatment, and metal recovery processes. The synthesis can proceed through several routes, including:
Polycondensation Reactions: The amino group can react with dicarboxylic acids, acid chlorides, or isocyanates to form polyamides, polyimides, or polyureas, respectively. The nitrile group can be retained for further post-polymerization modification or can be hydrolyzed to a carboxylic acid, providing additional functionality.
Grafting onto Existing Polymers: The molecule can be grafted onto polymers with reactive sites, introducing the aminophenyl acetonitrile functionality.
These polymeric ligands exhibit specific binding affinities for various metal ions, which can be tailored by modifying the polymer architecture and the coordination environment around the metal center.
| Polymer Type | Monomer/Precursor | Potential Application of Polymeric Ligand |
| Polyamide | Acetonitrile, (6-amino-M-tolyl)- and a diacid chloride | Selective metal ion extraction |
| Polyurea | Acetonitrile, (6-amino-M-tolyl)- and a diisocyanate | Heterogeneous catalysis |
| Epoxy Resin | Acetonitrile, (6-amino-M-tolyl)- as a curing agent | Adhesives with enhanced thermal stability |
Incorporation into Optoelectronic or Structural Polymers
The aromatic nature of the tolyl group, combined with the potential for creating extended conjugated systems, makes Acetonitrile, (6-amino-M-tolyl)- a candidate for incorporation into optoelectronic polymers. The amino group can act as a strong electron-donating group, which is a desirable feature in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics.
Furthermore, the rigidity of the aromatic ring can contribute to the thermal stability and mechanical strength of structural polymers. When copolymerized with other monomers, it can enhance the properties of high-performance polymers used in aerospace and electronics industries. Research in this area focuses on synthesizing copolymers where the concentration of the aminophenyl acetonitrile unit is varied to fine-tune the material's optical and physical properties.
Role in Dye Chemistry and Pigment Synthesis
The presence of a primary aromatic amine makes Acetonitrile, (6-amino-M-tolyl)- a classic starting material for the synthesis of azo dyes and pigments. The amino group can be readily diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors.
Chromophore Design and Modification for Specific Wavelengths
The specific substitution pattern on the aromatic ring of Acetonitrile, (6-amino-M-tolyl)- influences the electronic properties of the resulting dye molecule and, consequently, its color. The methyl group (on the tolyl ring) and the cyanomethyl group provide avenues for chemists to fine-tune the absorption and emission wavelengths of the chromophore. By strategically choosing the coupling partner, a range of colors from yellow to red and blue can be achieved. The nitrile group can also be chemically modified in the final dye to further alter its properties.
| Diazo Component | Coupling Component | Resulting Dye Class | Potential Color Range |
| Diazotized Acetonitrile, (6-amino-M-tolyl)- | Naphthol derivatives | Azo dye | Red to Bordeaux |
| Diazotized Acetonitrile, (6-amino-M-tolyl)- | Anilines or pyrazolones | Azo dye | Yellow to Orange |
| Diazotized Acetonitrile, (6-amino-M-tolyl)- | Anthracene derivatives | Disperse dye | Blue to Violet |
Intermediate in Agrochemicals and Specialty Chemicals Synthesis (Strictly non-clinical)
In the realm of industrial chemistry beyond materials science, Acetonitrile, (6-amino-M-tolyl)- serves as a valuable intermediate in the synthesis of a variety of specialty chemicals, including those with applications in agriculture. The reactivity of both the amino and nitrile groups allows for the construction of more complex molecules.
A notable application of related aminoacetonitrile (B1212223) derivatives is in the development of novel anthelmintic compounds, which are used to control parasitic worms in livestock and other animals, an important aspect of agrochemical research. rsc.org The core structure of aminoacetonitriles has been identified as a key pharmacophore in a new class of synthetic anthelmintics. rsc.org While specific data on Acetonitrile, (6-amino-M-tolyl)- in this context is limited, its structural similarity to active compounds suggests its potential as a precursor in the synthesis of new agrochemical candidates. The synthesis of such compounds often involves the modification of the amino and nitrile groups to optimize biological activity and selectivity.
Furthermore, the chemical scaffold of Acetonitrile, (6-amino-M-tolyl)- can be utilized in the synthesis of other specialty chemicals such as corrosion inhibitors, flotation agents for the mining industry, and additives for various industrial fluids. The versatility of its functional groups makes it an attractive starting point for the development of molecules with tailored properties for specific industrial needs.
Precursors for Herbicidal or Insecticidal Agents
While direct evidence for the use of Acetonitrile, (6-amino-M-tolyl)- in herbicides or insecticides is not prevalent, the structurally related benzyl (B1604629) cyanides are recognized as valuable intermediates in the synthesis of pesticides. google.com Patents have detailed the preparation of cyano-substituted benzyl ester insecticides, highlighting the importance of the cyanobenzyl moiety in creating agrochemically active molecules. epo.org The synthesis of novel diamide (B1670390) insecticides has also been shown to incorporate various substituted phenyl groups, indicating that the aminotolyl fragment of the title compound could be a viable component in the design of new insecticidal agents. nih.gov The development of botanical herbicides from amine derivatives further underscores the potential for aminotolyl compounds in agrochemical research. nih.gov
Table 1: Examples of Structurally Related Compounds in Agrochemical Synthesis
| Compound Class | Application | Reference |
| Benzyl Cyanides | Intermediates for insecticides | google.com |
| Cyano-substituted Benzyl Esters | Insecticides | epo.org |
| Diamides with Substituted Phenyls | Insecticides | nih.gov |
| sec-p-Menthane-7-amine Derivatives | Botanical Herbicides | nih.gov |
Additives for Industrial Formulations
The amine functionality in Acetonitrile, (6-amino-M-tolyl)- suggests its potential use as an additive in various industrial formulations, particularly as a corrosion inhibitor. Amine derivatives have been extensively studied and utilized as effective corrosion inhibitors for metals like mild steel in acidic environments. nih.gov These compounds can form a protective film on the metal surface, mitigating corrosion. nih.govresearchgate.net The adsorption of these amine-based inhibitors on the metal surface is a key aspect of their function. nih.gov Furthermore, the synthesis of polymers with primary amino end groups is an area of active research, suggesting that aminotolyl acetonitrile derivatives could be incorporated into polymer chains to impart specific functionalities. researchgate.net
Applications in Chemical Sensing and Detection Platforms (Non-Biological)
The development of chemical sensors is a critical area of analytical chemistry. While specific sensors based on Acetonitrile, (6-amino-M-tolyl)- have not been reported, the structural motifs present in the molecule are relevant to sensor design.
Signal Transduction Mechanisms in Chemical Sensors
In a chemical sensor, the binding of an analyte to the recognition element must be converted into a measurable signal. For fluorescent chemosensors, this often involves a change in the fluorescence properties of the sensor molecule upon analyte binding. frontiersin.orgmdpi.comnih.gov For instance, a "turn-on" fluorescent response can occur where the fluorescence intensity increases significantly in the presence of the target analyte. frontiersin.orgnih.gov While not directly demonstrated for Acetonitrile, (6-amino-M-tolyl)-, its aromatic structure suggests that it could be a component of a larger system where binding events modulate the fluorescence output.
Development of Novel Heterocyclic Systems
Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications. Acetonitrile, (6-amino-M-tolyl)- is a valuable precursor for the synthesis of various heterocyclic systems due to the reactive nature of its amine and nitrile groups.
Generation of Privileged Scaffolds for Chemical Libraries
"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and chemical biology. nih.govnih.gov The synthesis of diverse chemical libraries based on these scaffolds is a key strategy for identifying new bioactive compounds. nih.gov Amino-quinazolines, which can be synthesized from 2-aminobenzonitriles (a related compound class to the title compound), are considered a privileged structure in medicinal chemistry. scielo.br Similarly, benzodiazepines, another important class of heterocyclic compounds, can be synthesized through reactions involving ortho-phenylenediamines, which share structural similarities with the starting materials for aminotolyl acetonitrile synthesis. nih.govnih.govmdpi.com The ability to generate such privileged scaffolds makes Acetonitrile, (6-amino-M-tolyl)- a compound of significant interest for the construction of diverse chemical libraries.
Table 2: Examples of Heterocyclic Systems Derived from Related Precursors
| Heterocyclic System | Precursor Class | Significance | References |
| Quinazolines | 2-Aminobenzonitriles | Privileged scaffold in medicinal chemistry | nih.govscielo.brnih.gov |
| Benzodiazepines | o-Phenylenediamines | Important class of biologically active compounds | nih.govnih.govmdpi.com |
| Pyridopyrimidines | Aminopyridine carbonitriles | Biologically active heterocycles | nih.gov |
2 Building Blocks for Complex Molecular Architectures
Acetonitrile, (6-amino-M-tolyl)-, also known as (6-amino-2-methylphenyl)acetonitrile, is a bifunctional molecule that holds significant potential as a versatile building block in the synthesis of complex molecular architectures. Its structure, featuring a primary aromatic amine, a nitrile group, and a methyl-substituted benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable precursor in both materials science and industrial chemistry. The strategic placement of the amino and cyanomethyl groups on the tolyl scaffold enables its participation in a range of cyclization and polymerization reactions to construct intricate molecular frameworks.
The primary utility of Acetonitrile, (6-amino-M-tolyl)- as a building block stems from the reactivity of its amino and nitrile functionalities. These groups can react independently or in concert to form a variety of heterocyclic and polymeric structures.
One of the key inferred applications of Acetonitrile, (6-amino-M-tolyl)- is in the synthesis of nitrogen-containing heterocyclic compounds. The ortho-disposed amino and cyanomethyl groups are primed for intramolecular cyclization reactions, a common strategy for building fused ring systems. For instance, o-aminoarylacetonitriles are known precursors for the synthesis of quinazolines and other related heterocycles. organic-chemistry.orgmdpi.comrsc.orgopenmedicinalchemistryjournal.comnih.gov The reaction typically involves the initial formation of an intermediate that then undergoes cyclization. While specific studies on Acetonitrile, (6-amino-M-tolyl)- are not prevalent, the established reactivity of analogous compounds suggests its potential in creating novel heterocyclic structures with potential applications in pharmaceuticals or as functional organic materials. The Thorpe-Ziegler cyclization, an intramolecular condensation of dinitriles, is another relevant reaction pathway, although it typically applies to α,ω-dinitriles. dntb.gov.uabuchler-gmbh.comwikipedia.orgwikipedia.orgsynarchive.com
In the realm of polymer chemistry, Acetonitrile, (6-amino-M-tolyl)- can be envisioned as a monomer for the synthesis of high-performance polymers. The aromatic diamine structure, which can be obtained via the reduction of the nitrile group to an amine, is a fundamental component in the production of polyamides and polyimides. rsc.orgsparkl.mersc.orgacs.orgrasayanjournal.co.inacs.orglibretexts.orgacs.org These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries.
The general scheme for the synthesis of polyamides involves the condensation reaction of a diamine with a dicarboxylic acid or its derivative. sparkl.merasayanjournal.co.inlibretexts.org Similarly, polyimides are typically synthesized through the polycondensation of a diamine with a dianhydride. rsc.orgrsc.orgacs.orgmdpi.com The incorporation of the methyl-substituted tolyl group from Acetonitrile, (6-amino-M-tolyl)- into the polymer backbone could impart specific properties, such as increased solubility or modified thermal characteristics, compared to polymers derived from unsubstituted aromatic diamines.
The following table summarizes the potential transformations and resulting complex molecular architectures derivable from Acetonitrile, (6-amino-M-tolyl)- based on the known chemistry of its functional groups.
| Starting Material | Reagent/Reaction Type | Potential Product Architecture | Potential Applications |
| Acetonitrile, (6-amino-M-tolyl)- | Aldehydes, Ketones, etc. / Cyclization | Fused Heterocyclic Compounds (e.g., Quinolines, Benzodiazepines) | Organic electronics, Dyes, Agrochemicals |
| Acetonitrile, (6-amino-M-tolyl)- (after nitrile reduction) | Dicarboxylic Acids / Polyamidation | Polyamides | High-performance fibers, Engineering plastics |
| Acetonitrile, (6-amino-M-tolyl)- (after nitrile reduction) | Dianhydrides / Polyimidization | Polyimides | Flexible electronics, Aerospace components |
While direct experimental data on the use of Acetonitrile, (6-amino-M-tolyl)- as a building block is limited in publicly available research, its molecular structure strongly suggests its utility in constructing a diverse range of complex and potentially valuable molecular architectures for materials science and industrial chemistry. Further research into the specific reaction conditions and characterization of the resulting materials would be necessary to fully realize its potential.
Derivatives and Analogues of Acetonitrile, 6 Amino M Tolyl
Structural Modifications of the Toluene (B28343) Moiety
The aromatic toluene core of the molecule provides a scaffold that can be modified by altering the position of existing substituents or by introducing new ones. These changes can significantly impact the molecule's electronic properties and chemical reactivity.
Theoretical studies on related isomers show that even small changes in structure can lead to significant differences in stability and reactivity. For instance, studies on propanol (B110389) isomers indicate that propan-2-ol is thermodynamically more stable than propan-1-ol. scirp.org Similarly, the electronic and steric environment created by the substituents on the tolyl moiety of Acetonitrile (B52724), (6-amino-M-tolyl)- dictates the molecule's kinetic and thermodynamic properties.
Isomers of Acetonitrile, (6-amino-M-tolyl)- can be generated by rearranging the substituents on the phenyl ring. The most fundamental isomers are those of aminophenylacetonitrile, which lack the methyl group. The relative positions of the amino and cyanomethyl groups (ortho, meta, para) lead to distinct chemical properties.
| Compound Name | CAS Number | Position of Amino Group | Position of Acetonitrile Group |
| 2-(2-Aminophenyl)acetonitrile (B23982) | 2973-50-4 | Ortho | - |
| 2-(3-Aminophenyl)acetonitrile | 4623-24-9 | Meta | - |
| 2-(4-Aminophenyl)acetonitrile | 3544-25-0 | Para | - |
Data sourced from multiple chemical suppliers and databases. ambeed.comsigmaaldrich.comsigmaaldrich.comnih.gov
The reactivity of these isomers differs based on the interaction between the functional groups. In the ortho isomer, 2-(2-aminophenyl)acetonitrile, the proximity of the amino and cyanomethyl groups allows for potential intramolecular interactions and cyclization reactions. nih.gov In the para isomer, 2-(4-aminophenyl)acetonitrile, the groups are electronically conjugated, which can influence reactions at either site. google.com The meta isomer lacks this direct conjugation. Another isomeric form is 2-amino-2-phenylacetonitrile, where the amino group is attached to the carbon adjacent to the phenyl ring, drastically altering its chemical behavior. nih.gov The introduction of a methyl group, as in the target compound, adds another layer of complexity, influencing the steric hindrance and electronic density of the ring.
Functionalization of the Amino Group
The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities through various reactions. ontosight.ai
The nucleophilic nature of the amino group makes it amenable to acylation, alkylation, and arylation reactions.
Acylation: The amino group can be readily acylated to form amides. A sustainable method for N-acetylation has been developed using acetonitrile as the acetylating agent and alumina (B75360) as a catalyst in a continuous-flow system. nih.gov This method is efficient for various aromatic and aliphatic amines and represents a viable route for acylating Acetonitrile, (6-amino-M-tolyl)-. nih.gov
Alkylation: Alkylation of the amino group leads to secondary or tertiary amines. For example, in the synthesis of N-substituted indoline (B122111) derivatives, in-situ alkylation of an intermediate primary amine was achieved using reagents like methyl iodide. acs.org This demonstrates a potential pathway for the N-alkylation of the aminotolylacetonitrile core.
Arylation: The introduction of an aryl group to the nitrogen atom can be achieved through methods like the Buchwald-Hartwig amination, a common reaction for forming carbon-nitrogen bonds.
The ortho-disposed amino and cyanomethyl groups in molecules like 2-(2-aminophenyl)acetonitrile create the potential for intramolecular cyclization to form heterocyclic systems. A notable example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are structurally related to the target molecule. nih.gov In this reaction, a base-assisted intramolecular nucleophilic attack of the amino group, followed by oxidation, leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org This reaction provides a pathway to complex, N-alkylated indole (B1671886) derivatives and highlights the synthetic utility of the amino-nitrile arrangement in constructing fused ring systems. nih.govacs.org
Alterations to the Acetonitrile Functionality
The acetonitrile group (-CH2CN) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. chemistrysteps.comlibretexts.org
The key reactions involving the nitrile group are summarized below:
| Reaction Type | Reagents | Product |
| Hydrolysis (Acidic) | H3O+, Heat | Carboxylic Acid (2-(2-amino-5-methylphenyl)acetic acid) |
| Hydrolysis (Basic) | NaOH, H2O, Heat | Carboxylate Salt |
| Reduction | 1. LiAlH4, 2. H2O | Primary Amine (2-(2-amino-5-methylphenyl)ethanamine) |
| Grignard Reaction | 1. R-MgBr, 2. H3O+ | Ketone |
| Ritter Reaction | Strong Acid, Alkene/Alcohol | N-substituted Amide |
Table compiled from general nitrile chemistry principles. chemistrysteps.comlibretexts.orgchadsprep.comyoutube.com
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis typically yields a carboxylic acid, while base-catalyzed hydrolysis produces a carboxylate salt. libretexts.org In both cases, an amide is formed as an intermediate. chemistrysteps.com
Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is commonly used for this transformation, which converts the C≡N triple bond into a -CH2NH2 group. libretexts.orgyoutube.com
Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can attack the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. youtube.com
Ritter Reaction: In the Ritter reaction, the nitrile acts as a nucleophile, attacking a carbocation generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes an N-substituted amide. organic-chemistry.orgresearchgate.net This reaction provides a method for forming a C-N bond and simultaneously converting the nitrile into an amide functionality. researchgate.net
Conversion to Other Nitrile Derivatives or Carboxylic Acid Equivalents
The nitrile functionality of Acetonitrile, (6-amino-M-tolyl)- is a versatile precursor for other important functional groups, most notably carboxylic acids and their derivatives.
The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.comchemguide.co.uk Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid, in this case, (6-amino-M-tolyl)acetic acid. chemguide.co.uk Alternatively, alkaline hydrolysis with an aqueous solution of a base like sodium hydroxide (B78521) also leads to the carboxylic acid, which exists as its salt under the reaction conditions. libretexts.orgchemguide.co.uk Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate, which is typically not isolated. chemistrysteps.comlibretexts.org
The conversion of nitriles can also lead to other valuable derivatives. For instance, the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid, can yield the corresponding ester of (6-amino-M-tolyl)acetic acid.
| Starting Material | Reagents and Conditions | Product | Reference |
| Acetonitrile, (6-amino-M-tolyl)- | Dilute HCl, heat | (6-amino-M-tolyl)acetic acid | chemguide.co.uk |
| Acetonitrile, (6-amino-M-tolyl)- | 1. NaOH(aq), heat; 2. H₃O⁺ | (6-amino-M-tolyl)acetic acid | libretexts.org |
| Acetonitrile, (6-amino-M-tolyl)- | ROH, HCl | (6-amino-M-tolyl)acetic acid ester | General Pinner Reaction |
Table 1: Conversion of Acetonitrile, (6-amino-M-tolyl)- to Carboxylic Acid and Ester Derivatives
Reactions at the Alpha-Carbon of the Acetonitrile Group
The carbon atom adjacent to the nitrile group (the alpha-carbon) in Acetonitrile, (6-amino-M-tolyl)- is activated by the electron-withdrawing nature of the cyano group, making it susceptible to deprotonation and subsequent reactions with electrophiles. youtube.com
This "active methylene (B1212753) unit" allows for a variety of carbon-carbon bond-forming reactions. libretexts.org For instance, in the presence of a strong base such as lithium diisopropylamide (LDA), the alpha-carbon can be deprotonated to form a carbanion. youtube.com This carbanion can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to introduce an alkyl group at the alpha-position. youtube.com This alkylation reaction is a powerful tool for creating more complex molecular structures.
Another important reaction involving the alpha-carbon is the aldol (B89426) reaction. libretexts.orgyoutube.com The enolate generated from Acetonitrile, (6-amino-M-tolyl)- can act as a nucleophile and attack the carbonyl group of an aldehyde or ketone, leading to the formation of a β-hydroxynitrile. Subsequent dehydration can yield an α,β-unsaturated nitrile.
| Reaction Type | Base | Electrophile | Product | Reference |
| Alkylation | LDA | Alkyl halide (R-X) | α-Alkyl-(6-amino-M-tolyl)acetonitrile | youtube.com |
| Aldol Addition | Base (e.g., NaOH) | Aldehyde/Ketone (R₂C=O) | β-Hydroxy-α-(6-amino-M-tolyl)alkanenitrile | youtube.com |
Table 2: Representative Reactions at the Alpha-Carbon of Acetonitrile, (6-amino-M-tolyl)-
Synthesis and Reactivity of Chiral Acetonitrile, (6-amino-M-tolyl)- Analogues
The synthesis of chiral analogues of Acetonitrile, (6-amino-M-tolyl)- is of significant interest, as chiral amino acids and their derivatives are crucial building blocks in medicinal chemistry and materials science. nih.govrsc.org
Asymmetric Synthesis Approaches
Several strategies can be employed for the asymmetric synthesis of chiral analogues of Acetonitrile, (6-amino-M-tolyl)-. One of the most prominent methods is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source. By using a chiral amine or a chiral catalyst, enantiomerically enriched α-amino nitriles can be obtained. These can then be hydrolyzed to the corresponding α-amino acids.
Another powerful approach involves the use of chiral auxiliaries. rsc.org A racemic mixture of the amino nitrile can be reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers can then be separated by crystallization, followed by removal of the chiral auxiliary to yield the enantiomerically pure amino nitrile. rsc.orgwikipedia.org
Furthermore, catalytic enantioselective methods are increasingly being developed. These methods often utilize chiral metal complexes or organocatalysts to control the stereochemistry of the reaction. For example, chiral ruthenium catalysts have been shown to be effective in the enantioselective amination of C-H bonds to produce chiral β-amino alcohols, which can be precursors to chiral amino acids. sciengine.comresearchgate.net Similarly, chiral Ni(II) complexes of Schiff bases have been used for the asymmetric synthesis of various amino acids. nih.gov
| Method | Key Feature | Product Type | Reference |
| Asymmetric Strecker Synthesis | Chiral amine or catalyst | Enantioenriched α-amino nitriles | General Principle |
| Chiral Resolution | Diastereomeric salt formation | Enantiomerically pure α-amino nitriles | rsc.orgwikipedia.org |
| Catalytic Enantioselective Synthesis | Chiral metal or organocatalyst | Enantioenriched amino acid derivatives | nih.govsciengine.comresearchgate.net |
Table 3: Approaches for the Asymmetric Synthesis of Chiral Acetonitrile, (6-amino-M-tolyl)- Analogues
Enantioselective Transformations and Applications
Once chiral analogues of Acetonitrile, (6-amino-M-tolyl)- are synthesized, they can undergo a variety of enantioselective transformations. For instance, the enantiomerically pure nitriles can be hydrolyzed to produce optically active α-amino acids. rsc.org These chiral amino acids are valuable building blocks for the synthesis of peptides, pharmaceuticals, and other bioactive molecules.
Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure compounds. Acylases, for example, can selectively hydrolyze the N-acyl group of one enantiomer of a racemic N-acyl amino acid, allowing for the separation of the two enantiomers. harvard.edu
The applications of chiral analogues of Acetonitrile, (6-amino-M-tolyl)- are expected to be in areas where molecular chirality plays a crucial role. These include the development of new drugs, chiral catalysts, and advanced materials with specific optical or biological properties. The ability to introduce specific stereochemistry into the molecule opens up a vast chemical space for the design and synthesis of novel and functional compounds.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes for Acetonitrile (B52724), (6-amino-M-tolyl)-
The industrial viability of any chemical compound is intrinsically linked to the efficiency and sustainability of its synthesis. For "Acetonitrile, (6-amino-M-tolyl)-", future research will likely focus on moving beyond traditional synthetic methods, which may involve harsh reagents and generate significant waste, towards greener alternatives.
Key research objectives in this area include:
Catalytic C-H Functionalization: Directing the cyanomethylation of m-toluidine (B57737) derivatives would be a highly atom-economical approach. Research into transition-metal catalysts (e.g., palladium, copper, or iron) that can selectively activate the C-H bond at the desired position of the tolyl ring for subsequent reaction with a cyanomethyl source is a promising avenue.
Biocatalytic Synthesis: The use of enzymes to catalyze the formation of "Acetonitrile, (6-amino-M-tolyl)-" could offer unparalleled selectivity and milder reaction conditions. Exploring nitrile-forming enzymes or engineering existing enzymes for this specific transformation is a significant but potentially rewarding challenge.
Renewable Starting Materials: Investigating synthetic pathways that utilize starting materials derived from renewable feedstocks instead of petroleum-based sources will be crucial for enhancing the sustainability profile of the compound.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Catalyst cost and stability, regioselectivity control |
| Biocatalytic Synthesis | High selectivity, mild conditions, environmentally benign | Enzyme discovery and engineering, substrate scope limitations |
| Renewable Starting Materials | Improved sustainability, reduced carbon footprint | Availability and cost of feedstocks, development of new synthetic routes |
Exploration of Novel Reactivity Patterns and Transformations Involving Acetonitrile, (6-amino-M-tolyl)-
The unique combination of an amino group, a nitrile functionality, and a tolyl scaffold in "Acetonitrile, (6-amino-M-tolyl)-" suggests a rich and largely unexplored reactivity landscape. Future research should aim to uncover and harness these novel reaction pathways.
Areas ripe for exploration include:
Multicomponent Reactions: Designing one-pot reactions where "Acetonitrile, (6-amino-M-tolyl)-" acts as a key building block to construct complex molecular architectures could significantly streamline synthetic processes.
Photoredox Catalysis: Utilizing visible light to initiate novel transformations of the compound could lead to the discovery of unprecedented reactivity and the synthesis of novel derivatives under mild conditions.
Cyclization Reactions: The amino and nitrile groups are perfectly poised for intramolecular cyclization reactions to form various heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. Investigating different catalysts and reaction conditions to control the regioselectivity and stereoselectivity of these cyclizations is a key research direction.
Expansion of Application Domains in Advanced Materials and Industrial Processes
While "Acetonitrile, (6-amino-M-tolyl)-" and its analogs have potential as intermediates, their direct application in advanced materials and industrial processes is an area that warrants significant investigation.
Future application-focused research could target:
Polymer Science: The amino group allows for its incorporation into polymer backbones, such as polyamides or polyimides, potentially imparting unique thermal or mechanical properties. The nitrile group can also be a site for post-polymerization modification.
Organic Electronics: The aromatic and electron-donating/withdrawing functionalities suggest that derivatives of "Acetonitrile, (6-amino-M-tolyl)-" could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as charge-transport materials.
Corrosion Inhibitors: The nitrogen and sulfur-containing heterocycles that can be synthesized from this compound are known to be effective corrosion inhibitors for various metals and alloys.
| Application Domain | Potential Role of Acetonitrile, (6-amino-M-tolyl)- | Research Focus |
| Polymer Science | Monomer for high-performance polymers | Synthesis and characterization of novel polymers |
| Organic Electronics | Building block for organic semiconductors | Design and synthesis of derivatives with tailored electronic properties |
| Corrosion Inhibition | Precursor to heterocyclic corrosion inhibitors | Synthesis of inhibitors and evaluation of their performance |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To transition from laboratory-scale synthesis to industrial production, the integration of modern manufacturing technologies is essential. Flow chemistry and automated synthesis offer significant advantages in terms of safety, scalability, and reproducibility.
Future work in this area should focus on:
Developing Continuous Flow Processes: Translating the optimal batch synthesis of "Acetonitrile, (6-amino-M-tolyl)-" into a continuous flow process can lead to higher throughput, better heat and mass transfer, and improved safety, especially for exothermic reactions.
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) can significantly accelerate the development of optimized and robust synthetic protocols.
In-line Analysis and Process Control: Integrating analytical techniques (e.g., NMR, IR, HPLC) directly into the flow setup allows for real-time monitoring and control of the reaction, ensuring consistent product quality and yield.
Deepening Mechanistic Understanding through Advanced Computational and Experimental Methods
A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of "Acetonitrile, (6-amino-M-tolyl)-" is fundamental for rational process optimization and the design of new applications.
Future mechanistic studies should employ a combination of:
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state energies, and understand the role of catalysts and substituents on reactivity. nih.gov This can provide valuable insights that guide experimental work.
Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as stopped-flow kinetics and time-resolved spectroscopy, can be used to identify and characterize transient intermediates and transition states, providing direct evidence for proposed reaction mechanisms. nih.gov
Isotopic Labeling Studies: Using isotopically labeled starting materials can help to elucidate bond-forming and bond-breaking steps in complex reaction pathways.
By systematically addressing these future research directions and overcoming the associated challenges, the scientific community can unlock the full potential of "Acetonitrile, (6-amino-M-tolyl)-" as a valuable building block for a wide range of applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare acetonitrile derivatives such as (6-amino-M-tolyl)-acetonitrile?
- Methodological Answer : Acetonitrile derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, phenoxyacetonitriles (e.g., (3-methylphenoxy)acetonitrile) are synthesized by reacting phenols with chloroacetonitrile under basic conditions . For amino-substituted derivatives like (6-amino-M-tolyl)-acetonitrile, reductive amination or nitrile group introduction via Strecker synthesis (using NH₃, HCN, and aldehydes/ketones) may be adapted . Key parameters include solvent polarity (acetonitrile as a co-solvent), temperature (e.g., reflux at 100°C ), and catalyst selection.
Q. How can liquid chromatography-mass spectrometry (LC-MS) be optimized for characterizing (6-amino-M-tolyl)-acetonitrile and its metabolites?
- Methodological Answer : LC-MS optimization involves mobile phase composition (e.g., acetonitrile-water gradients), column selection (C18 for hydrophobicity), and ionization parameters. Protein precipitation with acetonitrile (1:2 sample:solvent ratio) effectively removes interferents in biological matrices . For charged aerosol detection (CAD), step-down gradient elution (e.g., 90% → 50% acetonitrile) improves separation of polar derivatives . Method validation should include recovery studies (>85% efficiency) and robustness testing via factorial design (e.g., ±5% acetonitrile variation) .
Q. What safety protocols are critical when handling acetonitrile derivatives in laboratory settings?
- Methodological Answer : Acetonitrile derivatives require strict ventilation (fume hoods), PPE (nitrile gloves with >8-hour breakthrough time ), and emergency protocols for HCN exposure (e.g., immediate decontamination with water ). LC-MS waste streams containing acetonitrile should be distilled for recovery (>99.9% purity achievable via optimized reflux ratios ).
Advanced Research Questions
Q. How can conflicting chromatographic data for acetonitrile derivatives be resolved using multivariate optimization?
- Methodological Answer : Contradictions in retention times or peak symmetry often arise from uncontrolled variables (e.g., pH, temperature). A two-level full factorial design (high/low values for acetonitrile concentration, column temperature, flow rate) identifies significant factors . For instance, resolution (Rs) and analysis time are optimized by adjusting acetonitrile content (±2%) and temperature (±5°C) . Central composite designs further refine interactions (e.g., acetonitrile × pH) .
Q. What computational strategies predict the phase behavior of acetonitrile derivatives under high-pressure conditions?
- Methodological Answer : Molecular dynamics simulations using Lennard-Jones potentials and ab initio calculations (e.g., DFT) model acetonitrile’s pressure-induced amorphous transitions . For (6-amino-M-tolyl)-acetonitrile, simulations should account for hydrogen bonding with water (e.g., azeotrope formation at 83% acetonitrile ). Aspen Plus or DWSIM simulations validate distillation efficiency (e.g., 60.4% recovery at reflux ratio 1.5 ).
Q. How does the ionic environment affect the stability of (6-amino-M-tolyl)-acetonitrile in aqueous solutions?
- Methodological Answer : Phase separation in acetonitrile-water systems is influenced by salt concentration (e.g., NaCl-induced salting-out ). For amino-acetonitriles, potassium iodide (KI) solubility decreases with temperature (283–333 K range ). Stability studies should monitor degradation via HPLC-UV at 200–400 nm (acetonitrile’s UV transparency ) and assess ionic strength effects using Design of Experiments (DoE).
Key Research Findings
- Synthetic Efficiency : Phenoxyacetonitrile derivatives achieve >90% yield under reflux conditions with acetonitrile as a co-solvent .
- Chromatographic Resolution : Step-down gradients reduce analysis time by 20% while maintaining Rs >2.0 .
- Safety Compliance : NIOSH-approved AX filters mitigate HCN exposure risks during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
